molecular formula C22H19Cl2NO4 B3978694 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No. B3978694
M. Wt: 432.3 g/mol
InChI Key: QTCJFMOFDDJBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate, also known as DCPIB, is a chemical compound that has been extensively studied for its biological and physiological effects. It is a potent inhibitor of volume-regulated anion channels (VRACs), which are important for cell volume regulation and homeostasis. The compound has been synthesized using various methods and has been used in a wide range of scientific research applications.

Mechanism of Action

2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate inhibits VRACs by interacting with the channel pore and blocking the flow of anions across the membrane. The compound has been shown to be highly selective for VRACs, with little effect on other ion channels. This selectivity makes 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate a useful tool for studying the role of VRACs in various physiological processes.
Biochemical and Physiological Effects:
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell migration and proliferation, induce apoptosis, and modulate ion transport across the membrane. 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several advantages for lab experiments, including its potency and selectivity for VRACs. The compound is also relatively stable and easy to synthesize. However, 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has some limitations, including its potential toxicity and the need for careful dosing to avoid non-specific effects.

Future Directions

There are several future directions for research on 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate. One area of interest is the development of more selective inhibitors of VRACs, which could be used to study the role of these channels in various physiological processes. Another area of interest is the use of 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate as a potential therapeutic agent for various inflammatory conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate and its potential applications in scientific research.

Scientific Research Applications

2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been used in a wide range of scientific research applications, including the study of VRACs, which are important for cell volume regulation and homeostasis. VRACs play a critical role in various physiological processes, including apoptosis, cell migration, and proliferation. 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to inhibit VRACs in a dose-dependent manner, making it a useful tool for studying the role of VRACs in various physiological processes.

properties

IUPAC Name

(2,4-dichlorophenyl) 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO4/c1-12-2-8-16-17(10-12)21(27)25(20(16)26)15-6-3-13(4-7-15)22(28)29-19-9-5-14(23)11-18(19)24/h3-7,9,11-12,16-17H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCJFMOFDDJBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
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2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 6
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

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